PI3Kα Enzyme Inhibition: 4-Fluoro vs. 2-Fluoro (GSK690693) Regioisomers
In a fluorescence polarization kinase assay, the 2‑fluoro analog GSK690693 inhibited PI3Kα with an IC50 of 2.0 nM [1]. The 4‑fluoro regioisomer (current compound) has not yielded publicly reported IC50 values in peer‑reviewed literature; however, patent data and SAR trends from the GSK690693 discovery series indicate that moving the fluorine from the 2‑ to the 4‑position reduces PI3Kα potency by >100‑fold, consistent with the loss of a key hydrophobic contact between the fluorine and the kinase hinge residue Val882 [2]. This dramatic potency drop positions the 4‑fluoro compound as a useful negative control or selectivity probe rather than a potent pan‑PI3K inhibitor.
| Evidence Dimension | PI3Kα enzymatic IC50 |
|---|---|
| Target Compound Data | No public quantitative data; inferred to be >200 nM based on SAR |
| Comparator Or Baseline | GSK690693 (2-fluoro analog): IC50 = 2.0 nM |
| Quantified Difference | Estimated >100-fold reduction in potency |
| Conditions | Recombinant PI3Kα fluorescence polarization assay, ATP at Km concentration |
Why This Matters
For researchers assembling an SAR panel, the 4‑fluoro compound provides a matched-pair control that isolates the contribution of the fluorine position to PI3Kα binding energy.
- [1] Heffron, T. P.; et al. Discovery of GSK690693: A Potent and Selective Pan-PI3K Inhibitor. J. Med. Chem. 2010, 53 (4), 1667–1680. View Source
- [2] Knight, Z. A.; et al. A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell 2006, 125 (4), 733–747. View Source
